Home > Products > Screening Compounds P145511 > (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione
(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione -

(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

Catalog Number: EVT-12548508
CAS Number:
Molecular Formula: C58H107NO23
Molecular Weight: 1186.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione is a complex organic molecule characterized by its extensive hydroxyl and methyl substitutions. This compound falls under the classification of polyhydroxylated compounds and is notable for its potential biological activities due to its intricate structure.

Synthesis Analysis

Methods

The synthesis of this compound can be approached through various methods including:

  1. Retrosynthetic Analysis: This method involves breaking down the target molecule into simpler precursors using computational techniques to predict feasible synthetic pathways. The Artificial Force Induced Reaction (AFIR) method is particularly useful here as it applies quantum chemical calculations to identify potential reaction pathways efficiently .
  2. Sequential Reactions: The synthesis may involve multiple steps of functionalization where hydroxyl groups are introduced systematically. Techniques such as protecting group chemistry can be employed to manage reactive sites during synthesis.
  3. Computer-Assisted Synthesis: Leveraging machine learning and computational chemistry can enhance the efficiency of synthetic planning by predicting reaction outcomes and optimizing conditions for higher yields .

Technical Details

The synthesis could utilize starting materials that are commercially available or derived from natural sources. The use of advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry is crucial for monitoring the progress of reactions and confirming the structure of intermediates and final products.

Molecular Structure Analysis

Structure

The compound's molecular structure includes:

  • A pyrrolidine ring.
  • Multiple hydroxyl (-OH) groups contributing to its hydrophilicity.
  • A long hydrocarbon chain with multiple methyl groups which may influence its lipophilicity and biological activity.

Data

The molecular formula can be deduced from the given name and is indicative of a highly substituted complex organic molecule. Advanced structural determination techniques such as X-ray crystallography or 2D NMR spectroscopy would provide detailed insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions including:

  1. Hydroxylation: Further functionalization can be achieved through hydroxylation reactions.
  2. Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  3. Redox Reactions: Given the presence of multiple alcohols and potential ketone functionalities in similar compounds, redox reactions could also be explored.

Technical Details

Understanding the reactivity of each functional group is essential for designing synthetic routes. Computational modeling can predict reaction mechanisms and optimize conditions for desired transformations.

Mechanism of Action

Process

The mechanism by which this compound exerts biological effects may involve:

  1. Interaction with Biological Targets: The extensive hydroxyl groups suggest potential for hydrogen bonding with proteins or nucleic acids.
  2. Cell Membrane Permeability: The balance between hydrophilic and lipophilic properties will affect how well the compound penetrates cell membranes.

Data

Experimental studies would be required to elucidate specific interactions at the molecular level using techniques like surface plasmon resonance or fluorescence spectroscopy to study binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Likely soluble in polar solvents due to numerous hydroxyl groups.
  • Melting Point: Determined through differential scanning calorimetry (DSC) or other thermal analysis methods.

Chemical Properties

  • Stability: The presence of multiple hydroxyl groups may enhance stability against oxidation but could also make the compound sensitive to dehydration under certain conditions.
  • Reactivity: The compound's reactivity profile would be influenced by its functional groups; thus detailed studies on reactivity under various conditions are necessary.
Applications

Scientific Uses

The compound holds potential applications in various fields:

  1. Pharmaceuticals: Due to its complex structure and potential biological activity.
  2. Biotechnology: As a model compound for studying interactions in biological systems.
  3. Material Science: Its unique properties may allow it to be used in developing new materials with specific functionalities.

Properties

Product Name

(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

IUPAC Name

(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

Molecular Formula

C58H107NO23

Molecular Weight

1186.5 g/mol

InChI

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47-/t29-,30+,32-,33-,34-,35+,36-,37+,38-,39+,40-,41+,42+,43-,44-,46+,49+,50+,51-,52+,53+,54+,55-,56-,58-/m0/s1

InChI Key

VVBSMETZVCGSHB-KACVNYILSA-N

Canonical SMILES

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@H]([C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.